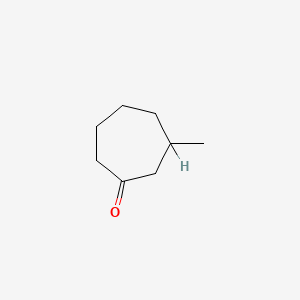

3-Methylcycloheptanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYFDULLCGVSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336608 | |

| Record name | 3-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-17-5 | |

| Record name | 3-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylcycloheptanone

Established Synthetic Pathways for 3-Methylcycloheptanone

Ring Expansion Strategies

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings, such as cycloheptanones, from more readily available smaller ring systems. nih.gov These methods often involve the formal insertion of a carbon atom into the ring of a cyclohexanone (B45756) precursor.

The reaction of cyclic ketones with diazomethane (B1218177) is a classic method for achieving ring expansion. vaia.com This homologation reaction proceeds via the addition of diazomethane to the carbonyl group, followed by a rearrangement that incorporates the methylene (B1212753) group from diazomethane into the ring. vaia.comorgsyn.org For instance, the treatment of 2-methylcyclohexanone (B44802) with diazomethane yields a mixture of 2-methylcycloheptanone (B1268169) and this compound. sci-hub.segla.ac.uk The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. sci-hub.se

The use of Lewis acids can promote and catalyze diazoalkane-based ring expansions, often leading to improved yields and selectivities. orgsyn.org For example, scandium(III) triflate has been employed as a catalyst for the homologation of ketones with diazoalkanes. orgsyn.orgcore.ac.uk

Table 1: Diazoalkane Ring Expansion of Substituted Cyclohexanones

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 2-Methylcyclohexanone | Diazomethane, Methanol, Diethyl ether | 2-Methylcycloheptanone & this compound | 37% (combined) | gla.ac.uk |

| 2-Arylcyclohexanones | Diazomethane | Ring-expanded products | - | gla.ac.uk |

Oxidative rearrangements provide an alternative route to cycloheptanones. One such strategy involves the oxidative cleavage of a bicyclic system. For example, the Saegusa-Ito oxidation of a silyl (B83357) enol ether derived from a cyclopropanated cyclohexanone derivative can lead to a ring-expanded β-chloro ketone, which can then be converted to the corresponding cycloheptenone. scielo.br While not a direct synthesis of this compound, this methodology illustrates a powerful ring-expansion strategy that could be adapted.

Another approach involves the oxidative rearrangement of α,β-unsaturated diaryl ketones, which proceeds via an aryl migration to furnish 1,2-diaryl diketones. nih.gov Although this specific example does not produce a cycloheptanone (B156872), the principle of oxidative rearrangement is a key concept in synthetic organic chemistry.

Cyclization Reactions Leading to the Cycloheptanone Core

Intramolecular cyclization reactions offer a direct method for constructing the seven-membered ring of this compound. These reactions typically involve the formation of a carbon-carbon bond to close a linear precursor. Enamide cyclization, for instance, has been utilized in the synthesis of various N-heterocycles and demonstrates the power of cyclization strategies in building complex ring systems. beilstein-journals.org While direct examples for this compound are less common in the provided context, the principles of intramolecular reactions, such as those mediated by transition metals like mercury(II) salts, are broadly applicable to the formation of carbocyclic structures. beilstein-journals.org

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.edusolubilityofthings.comimperial.ac.ukslideshare.net In the context of this compound synthesis, a common approach is the oxidation of the corresponding alcohol, 3-methylcycloheptanol. Reagents such as Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) can be employed for this transformation.

Another example of FGI is the conversion of a peroxide derivative. For instance, 3,3'-dimethyl-1,1'-peroxydicyclohexylamine, derived from 3-methylcyclohexanone (B152366), can be treated with sodium methoxide (B1231860) to yield 3-methylcyclohexanone and methylcaprolactam, illustrating a rearrangement and functional group transformation. prepchem.com

Stereoselective Synthesis of this compound and its Enantiomers

The development of stereoselective methods to access enantiomerically pure forms of this compound is of significant interest due to the importance of chiral building blocks in the synthesis of complex molecules. upenn.eduacs.org

One of the key strategies for achieving enantioselectivity is through asymmetric catalysis. For example, the catalytic asymmetric ring expansion of cycloalkanones using diazoalkanes in the presence of a chiral Lewis acid catalyst can provide enantiomerically enriched α-substituted cycloalkanones. core.ac.uk Chiral bis(oxazoline) ligands in combination with scandium(III) triflate have been shown to be effective for this purpose. core.ac.uk

Furthermore, enantioselective synthesis can be achieved through the use of chiral starting materials. A notable example is the synthesis of (R)-(+)-6-isopropenyl-3-methyl-2-cycloheptenone from (R)-(-)-carvone. scielo.br This multi-step synthesis involves reduction, silyl enol ether formation, cyclopropanation, and a Saegusa-type oxidation, all proceeding with retention of stereochemical integrity. scielo.br Such strategies, which leverage the chirality of natural products, are powerful tools for accessing specific enantiomers of complex molecules.

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a pathway to chiral, non-racemic cyclic ketones like this compound. These strategies are essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. General approaches include the use of chiral auxiliaries, chiral catalysts, and chiral reagents to introduce the stereocenter at the C3 position. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of cyclic ketones. sioc-journal.cn For instance, chiral primary amines derived from cinchona alkaloids can activate cyclic ketones by forming chiral enamines, which then react enantioselectively with electrophiles. rsc.orgsemanticscholar.org These methods aim to create the desired stereoisomer with high enantiomeric excess (ee).

Enantioselective Alkylation of Ketones

Enantioselective alkylation is a primary strategy for synthesizing chiral α-substituted cyclic ketones. nih.gov This can be achieved by reacting a pre-formed enolate or an in-situ generated enamine of a cycloalkanone with an alkylating agent in the presence of a chiral catalyst.

Recent advancements have focused on direct, metal-free, photo-organocatalytic methods. rsc.orgnih.gov In one such approach, a primary amine catalyst derived from a cinchona alkaloid condenses with a cyclic ketone to form a chiral enamine. rsc.org This enamine, upon photo-activation, can engage in an enantioselective alkylation reaction with an alkyl halide. rsc.org Another strategy involves the generation of radicals from alkyl halides, which are then intercepted by a chiral enamine. This visible-light-mediated process allows for the α-alkylation of ketones under mild, redox-neutral conditions. semanticscholar.org

Palladium-catalyzed enantioselective alkylation of prochiral ketone enolates represents another powerful technique. This method is particularly effective for creating all-carbon quaternary stereocenters, but the principles can be adapted for tertiary centers as well. wiley-vch.de The process typically involves the reaction of a silyl enol ether with an allylic carbonate in the presence of a palladium catalyst and a chiral ligand.

| Method | Catalyst/Reagent | Key Feature | Ref |

| Photo-organocatalysis | Cinchona-based primary amine | Metal-free, light-mediated direct alkylation. | rsc.org |

| Radical Alkylation | Dithiocarbamate catalyst & Cinchona amine | Visible-light-mediated, redox-neutral radical interception. | semanticscholar.org |

| Palladium Catalysis | Pd catalyst with chiral ligand | Asymmetric alkylation of preformed enolates. | wiley-vch.de |

Regio- and Stereoselective Cyclopentannulation

Cyclopentannulation reactions are powerful methods for constructing five-membered rings onto existing carbocycles, leading to complex bicyclic systems. A notable example involves the reaction of a methylcycloheptanone derivative with a propargyl alcohol dianion, followed by acid treatment. oup.comresearchgate.netresearchgate.net Specifically, when 2-methylcycloheptanone is subjected to this reaction sequence, it yields 1-methylbicyclo[5.3.0]dec-6-en-8-one as the major product. oup.comresearchgate.netresearchgate.net

This transformation is highly regio- and stereoselective. The outcome is explained by the conrotatory ring-closure of the most thermodynamically stable hydroxypentadienyl cation intermediate that forms after the initial addition. oup.comresearchgate.net This method demonstrates how a simple substituted cycloheptanone can be a building block for intricate molecular architectures like the hydroazulene (bicyclo[5.3.0]decane) skeleton, which is a core structure in many terpenoid natural products. thieme-connect.de

Soft Enolization Strategies for Regiocontrol

Controlling the regioselectivity of enolate formation is critical when a ketone has two different α-positions, as is the case with this compound. "Soft" enolization conditions offer a significant advantage over traditional "hard" methods (using strong, non-nucleophilic bases like LDA) for controlling which enolate is formed. organic-chemistry.org

A study demonstrated that using soft enolization conditions—specifically, an amine base like diisopropylethylamine (i-Pr2NEt) with a silylating agent like TMS-triflate—on 3-substituted cycloalkanones leads to highly regioselective formation of the less-substituted enoxysilane. organic-chemistry.org For 3-substituted cycloalkanones, including the seven-membered ring, enolization occurs preferentially away from the substituent, with regioselectivities often exceeding 11:1. organic-chemistry.org This contrasts sharply with hard enolization, which typically produces a difficult-to-separate mixture of regioisomers. organic-chemistry.org The resulting regiochemically pure enoxysilanes are versatile intermediates for subsequent reactions such as alkylations and Mukaiyama aldol (B89426) reactions. organic-chemistry.org

| Enolization Condition | Reagents | Regioselectivity (Kinetic vs. Thermodynamic) | Key Outcome | Ref |

| Hard Enolization | LDA, LiTMP | Kinetic Control | Mixture of regioisomeric enolates. | organic-chemistry.org |

| Soft Enolization | i-Pr2NEt, TMS-triflate | Thermodynamic Control | Favors enolization away from the 3-substituent (≥11:1 selectivity). | organic-chemistry.org |

Synthesis of this compound Derivatives

This compound serves as a valuable starting material for the synthesis of more complex and substituted analogues, including heterocyclic systems and intricate natural product cores.

Synthesis of Substituted this compound Analogues

The structural framework of this compound can be modified to create a variety of analogues. One documented transformation is its use in the synthesis of eight-membered lactams. google.com This process, likely proceeding through a Beckmann rearrangement of the corresponding oxime, expands the seven-membered carbocycle into a larger, nitrogen-containing heterocyclic ring. Such lactams are important structural motifs in medicinal chemistry. google.com

Incorporation into Complex Molecular Architectures

The this compound scaffold is a key building block for constructing complex polycyclic molecules. Asymmetric alkylation methodologies provide access to chiral intermediates that have been used in the formal and total synthesis of natural products. For example, the principles of enantioselective decarboxylative alkylation have been applied to generate chiral cyclic ketones that were subsequently elaborated into the tricyclic natural product (+)-dichroanone and the marine meroterpenoid liphagal. wiley-vch.decaltech.edu

The intramolecular Heck reaction is another powerful tool for incorporating the cycloheptanone ring into larger systems. This palladium-catalyzed cross-coupling can be used to form challenging ring systems, including the hydroazulene core, by cyclizing a suitably functionalized cycloheptanone precursor. thieme-connect.de These strategies highlight the utility of this compound and its derivatives in assembling molecules with significant structural complexity and biological relevance.

Conformational Analysis and Dynamic Stereochemistry of 3 Methylcycloheptanone

Theoretical Conformational Analysis

Theoretical calculations are powerful tools for investigating the geometries and relative energies of different conformations of a molecule. For flexible seven-membered rings like that in 3-methylcycloheptanone, these methods are indispensable for mapping the complex potential energy surface.

Ab Initio and Density Functional Theory (DFT) Calculations of Conformations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular structures and energies. For a molecule like this compound, these calculations would involve optimizing the geometry of various possible conformations to find the local energy minima on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are commonly employed for such studies as they provide a good balance between accuracy and computational cost.

These calculations would typically start with the known preferred conformations of the parent cycloheptanone (B156872) ring and then introduce a methyl group at the C3 position in its possible orientations (axial and equatorial-like). Each of these initial structures would then be subjected to geometry optimization to find the nearest stable conformer. The final output provides the three-dimensional coordinates of the atoms and the corresponding electronic energy for each stable conformation.

Identification of Preferred Conformations (e.g., Twist-Chair, Chair, Boat forms)

The conformational landscape of cycloheptanone is known to be dominated by a family of twist-chair (TC) conformations, which are more stable than the chair (C) and boat (B) forms. For this compound, it is expected that the lowest energy conformations will also be based on the twist-chair framework of the seven-membered ring.

The introduction of a methyl group at the C3 position will lead to several possible diastereomeric twist-chair conformations. The relative stability of these conformers will be determined by a combination of factors, including:

Torsional Strain: The eclipsing interactions between adjacent bonds.

Angle Strain: Deviation from ideal bond angles.

Transannular Strain: Steric interactions between atoms across the ring.

1,3-Diaxial-like Interactions: Steric hindrance involving the methyl group and other ring atoms.

It is anticipated that the preferred conformations will be those that minimize these unfavorable interactions. For instance, a conformation where the methyl group occupies a pseudo-equatorial position is likely to be more stable than one where it is in a pseudo-axial position, as the latter would introduce significant steric strain with the hydrogens on the same side of the ring.

Table 1: Predicted Relative Stability of this compound Conformers

| Conformation Family | Methyl Position | Predicted Relative Stability |

| Twist-Chair (TC) | Pseudo-equatorial | Most Stable |

| Twist-Chair (TC) | Pseudo-axial | Less Stable |

| Chair (C) | Pseudo-equatorial | Higher Energy |

| Chair (C) | Pseudo-axial | Higher Energy |

| Boat (B) | - | High Energy |

| Twist-Boat (TB) | - | High Energy |

Note: This table is predictive and based on general principles of conformational analysis. Specific energy values would require dedicated computational studies.

Energy Profiles of Conformational Interconversions (Pseudorotation)

The various twist-chair and boat-chair conformations of cycloheptanone are known to interconvert through a low-energy process called pseudorotation. This process involves continuous small changes in the dihedral angles of the ring, allowing the molecule to pass through a series of conformations without going over a high-energy barrier.

For this compound, a similar pseudorotational pathway is expected. Theoretical calculations can map the energy profile of this interconversion. This would involve identifying the transition state structures that connect the different stable conformers. The energy difference between the stable conformers and the transition states represents the activation energy for the interconversion.

The presence of the methyl group is likely to create a more complex energy profile compared to the parent cycloheptanone. The energy barriers for pseudorotation might be slightly higher due to the need to move the bulkier methyl group. The energy profile would reveal the most favorable pathway for the ring to flip and the relative populations of the different conformers at a given temperature.

Spectroscopic Probes for Conformational Elucidation

Spectroscopic techniques provide experimental evidence for the conformational preferences of molecules in solution and in the gas phase.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. The positions and intensities of the absorption bands in an IR spectrum are sensitive to the molecular structure, including its conformation. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring conformation. Different conformers may exhibit slightly different C=O stretching frequencies, although these differences might be small and difficult to resolve in a room temperature spectrum where multiple conformations coexist.

Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light. Since this compound is a chiral molecule, it will exhibit a VCD spectrum. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the absolute configuration and the predominant conformation in solution.

By comparing the experimental VCD spectrum with the spectra predicted by DFT calculations for different conformers, it is possible to determine which conformation is the most populated. The sign and intensity of the VCD bands are unique to each conformer, making this a particularly useful technique for conformational analysis of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for conformational analysis in solution. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the nuclei in a molecule.

At room temperature, the conformational interconversion of this compound is likely to be fast on the NMR timescale. This would result in a time-averaged spectrum, where the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers.

However, by recording the NMR spectra at low temperatures, it may be possible to "freeze out" the individual conformers. This would lead to a more complex spectrum where separate signals are observed for each populated conformation. The relative areas of the signals would provide a quantitative measure of the conformer populations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | CH₃ | 0.9 - 1.2 | The chemical shift will depend on whether the methyl group is in a pseudo-axial or pseudo-equatorial position. |

| ¹H | CH₂ (alpha to C=O) | 2.2 - 2.6 | Protons adjacent to the carbonyl group are deshielded. |

| ¹H | CH (with methyl group) | 1.8 - 2.2 | The chemical shift and multiplicity will be sensitive to the conformation. |

| ¹H | Other CH₂ | 1.2 - 1.8 | Complex overlapping signals are expected in this region. |

| ¹³C | C=O | 200 - 215 | The carbonyl carbon is highly deshielded. |

| ¹³C | CH₃ | 15 - 25 | The chemical shift will vary with the conformation. |

| ¹³C | CH (with methyl group) | 30 - 40 | |

| ¹³C | CH₂ | 20 - 50 |

Note: These are general predicted ranges. Actual chemical shifts will be highly dependent on the solvent and the specific conformations present.

Analysis of the coupling constants, particularly the vicinal (³JHH) coupling constants, can also provide valuable information about the dihedral angles between adjacent protons, which in turn can be related to the ring conformation. Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close to each other in space, providing further constraints on the three-dimensional structure.

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools for elucidating the absolute configuration and conformational equilibria of chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

Studies on (+)-(3R)-methylcycloheptanone have utilized temperature-dependent CD measurements to analyze the conformation of the cycloheptanone ring. By observing the changes in the CD spectrum with temperature, researchers can deduce valuable information about the relative energies and populations of different conformers. The n → π* transition of the carbonyl chromophore is particularly sensitive to the local stereochemical environment and gives rise to a distinct Cotton effect in both CD and ORD spectra.

The ORD curve of (+)-3-methylcycloheptanone, obtained through the ring enlargement of (+)-3-methylcyclohexanone, exhibits a positive Cotton effect. This observation is crucial for assigning the absolute configuration of the molecule. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of atoms around the carbonyl group, providing a powerful link between experimental data and the molecule's three-dimensional structure. acs.orgdocumentsdelivered.comacs.org

Table 1: Optical Rotatory Dispersion Data for (+)-3-Methylcycloheptanone

| Wavelength (nm) | Molecular Rotation [Φ] |

| 700 | +154° |

| 589 (D line) | +238° |

| 312.5 | +4070° (Peak) |

| 298 | 0° (Crossover) |

| 270 | -4280° (Trough) |

| 250 | -3380° |

This interactive table provides a summary of the molecular rotation at various wavelengths, illustrating the positive Cotton effect observed for (+)-3-methylcycloheptanone.

Correlation of Spectroscopic Data with Theoretical Models

The interpretation of experimental CD and ORD spectra is greatly enhanced by correlation with theoretical models. Computational methods, such as density functional theory (DFT), allow for the calculation of chiroptical properties for different possible conformations of this compound. By comparing the calculated spectra for various conformers with the experimental data, a more detailed picture of the conformational landscape can be developed.

For instance, theoretical calculations can predict the expected CD and ORD curves for both the chair and boat families of conformations of the cycloheptanone ring. The position of the methyl group, whether in an axial or equatorial-like position, will significantly influence the calculated chiroptical properties. The good agreement between the experimentally observed positive Cotton effect for (+)-3-methylcycloheptanone and the calculated spectra for the (R)-enantiomer provides strong evidence for the assigned absolute configuration.

These theoretical models not only aid in the assignment of absolute configuration but also provide insights into the subtle interplay of factors that determine the sign and magnitude of the Cotton effect, such as the precise geometry of the ring and the torsional angles around the carbonyl group.

Influence of Methyl Substitution on Cycloheptanone Ring Conformations

The cycloheptanone ring is known for its conformational flexibility, with several low-energy conformations such as the twist-chair and twist-boat being accessible. The introduction of a methyl group at the 3-position introduces steric and electronic perturbations that influence the relative stability of these conformations.

The methyl group can occupy various pseudo-axial and pseudo-equatorial positions on the flexible cycloheptanone ring. The conformational preference is a delicate balance between minimizing torsional strain, transannular interactions (non-bonded interactions across the ring), and steric hindrance involving the methyl group. In general, substituents on cyclic systems tend to favor equatorial positions to minimize steric interactions with axial hydrogens on the same side of the ring.

In the case of this compound, the methyl group's preference for an equatorial-like orientation will favor certain twist-chair or twist-boat conformations over others. This preference helps to reduce the conformational mobility of the ring compared to the unsubstituted cycloheptanone, leading to a more defined set of populated conformations. The energetic differences between these conformations, though often small, can be probed by techniques like temperature-dependent CD spectroscopy.

Dynamic Stereochemistry and Inversion Processes

The conformational flexibility of the cycloheptanone ring means that this compound is not static but undergoes rapid interconversion between different conformations at room temperature. This dynamic process, known as ring inversion or pseudorotation, involves low-energy pathways that connect the various chair and boat-like forms.

The energy barriers for these inversion processes in seven-membered rings are generally low, allowing for the rapid exchange of substituent positions. For this compound, this means that a methyl group in a pseudo-axial position in one conformation can quickly flip to a pseudo-equatorial position in another. This dynamic equilibrium is a key feature of its stereochemistry.

The rate of these inversion processes can be studied using dynamic nuclear magnetic resonance (NMR) spectroscopy. By cooling the sample to a sufficiently low temperature, it is possible to slow down the conformational interconversion to the NMR timescale, allowing for the observation of distinct signals for the different conformers. Such studies can provide quantitative information about the energy barriers to ring inversion and the relative populations of the major conformers, offering a deeper understanding of the dynamic stereochemistry of this compound.

Reaction Pathways and Mechanistic Investigations of 3 Methylcycloheptanone

Mechanistic Studies of 3-Methylcycloheptanone Reactions

Acid-Catalyzed Reactions:

In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack at the carbonyl carbon. A common acid-catalyzed reaction is enolization, where a proton is removed from an α-carbon to form an enol intermediate. The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at either the C2 or C7 position by a conjugate base. This process is a key step in reactions such as α-halogenation and aldol (B89426) condensations under acidic conditions. youtube.commasterorganicchemistry.comyoutube.com

Base-Catalyzed Reactions:

Under basic conditions, a proton is abstracted from one of the α-carbons (C2 or C7) to form an enolate ion. This enolate is a powerful nucleophile and can participate in a range of reactions. The formation of the enolate is the initial and rate-determining step in many base-catalyzed reactions, including aldol additions and condensations, and alkylation reactions. The regioselectivity of enolate formation, discussed in section 4.2.1, is crucial in determining the final product. The mechanism of base-catalyzed enolization involves the direct removal of an α-proton by a base to generate the enolate. youtube.com

Intramolecular aldol condensations are reactions in which a molecule containing two carbonyl groups reacts with itself to form a cyclic product. These reactions typically proceed under basic conditions, where an enolate is formed at one of the α-positions and subsequently attacks the other carbonyl group within the same molecule. libretexts.orgpressbooks.pub The feasibility and outcome of such reactions are largely governed by the stability of the resulting ring. Generally, the formation of five- and six-membered rings is thermodynamically favored due to minimal ring strain. libretexts.orgpressbooks.pubchemistrysteps.com

For a precursor to this compound to undergo an intramolecular aldol condensation, it would need to be a dicarbonyl compound that, upon cyclization, would form a seven-membered ring. For instance, a 3-methyl-1,8-decanedial or a related diketone could theoretically cyclize to form a derivative of this compound. The mechanism would involve the formation of an enolate at one of the α-carbons, followed by an intramolecular nucleophilic attack on the other carbonyl group to form the seven-membered ring. Subsequent dehydration would lead to a cyclic α,β-unsaturated ketone.

Free radical reactions involving this compound can be initiated, for example, by exposure to UV light in the presence of a halogen like bromine. This type of reaction, known as free-radical halogenation, proceeds via a chain mechanism involving three main stages: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light to generate two halogen radicals.

Propagation: A halogen radical then abstracts a hydrogen atom from an α-carbon of this compound to form a resonance-stabilized radical intermediate and a molecule of hydrogen halide. This newly formed radical then reacts with another molecule of the halogen to produce an α-halogenated this compound and another halogen radical, which continues the chain reaction. byjus.com The stability of the radical intermediate influences the regioselectivity of the halogenation.

Termination: The chain reaction is terminated when two radicals combine with each other. This can involve two halogen radicals, two organic radicals, or one of each. byjus.com

Due to the presence of multiple abstractable hydrogens, a mixture of halogenated products can be expected. youtube.com

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in nucleophilic additions to the carbonyl group, such as hydride reductions. The reduction of this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) leads to the formation of 3-methylcycloheptanol. The approach of the hydride nucleophile to the carbonyl carbon can occur from two different faces, leading to the potential formation of diastereomeric alcohol products.

The stereoselectivity of these reductions is influenced by steric hindrance. The methyl group at the 3-position can direct the incoming nucleophile to the less hindered face of the carbonyl group. For instance, in the reduction of substituted cyclohexanones, smaller hydride reagents tend to attack from the axial direction to avoid steric interactions with axial hydrogens, leading to the equatorial alcohol as the major product. nih.gov Conversely, bulkier hydride reagents may preferentially attack from the equatorial face. nih.gov The conformation of the seven-membered ring of this compound, which is more flexible than a cyclohexane (B81311) ring, will also play a crucial role in determining the facial selectivity of the nucleophilic attack and thus the stereochemistry of the resulting alcohol.

Enolization Chemistry of this compound

The enolization of this compound can result in two different enolates due to the presence of two non-equivalent α-carbons (C2 and C7). The control of regioselectivity in enolate formation is a fundamental aspect of controlling the subsequent reactions of this ketone. The choice of reaction conditions, particularly the base and temperature, determines whether the kinetic or the thermodynamic enolate is formed preferentially. udel.eduochemacademy.commasterorganicchemistry.com

Kinetic Enolate: The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon (C7). This process is faster and is favored under conditions of strong, bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). udel.eduochemacademy.com These conditions are irreversible, and the product distribution is governed by the rate of proton abstraction.

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is typically the more substituted one. In the case of this compound, this would be the enolate formed by deprotonation at the C2 position. The formation of the thermodynamic enolate is favored under conditions that allow for equilibrium to be established, such as weaker bases (e.g., sodium ethoxide) at higher temperatures. udel.eduochemacademy.commasterorganicchemistry.com Under these reversible conditions, the initially formed mixture of enolates can equilibrate to the more stable thermodynamic isomer.

Recent studies on the "soft" enolization of 3-substituted cycloalkanones, including this compound, have shown that using conditions such as diisopropylethylamine and TMSOTf can lead to very high regioselectivity for the kinetic enolate. For this compound, switching from "hard" enolization conditions (which gave a 2.6:1 ratio of regioisomers) to "soft" enolization conditions resulted in a ratio greater than 20:1 in favor of the kinetic enolate. nih.gov

Interactive Data Table: Regioselectivity of Enolization of this compound

| Condition | Base/Reagents | Temperature | Product Ratio (Kinetic:Thermodynamic) | Favored Product |

| Hard Enolization | Strong, hindered base (e.g., LDA) | Low (e.g., -78 °C) | 2.6 : 1 | Kinetic Enolate |

| Soft Enolization | Diisopropylethylamine, TMSOTf | Low (e.g., -78 °C) | >20 : 1 | Kinetic Enolate |

| Thermodynamic | Weaker base (e.g., NaOEt) | High | Lower ratio, favors thermodynamic | Thermodynamic Enolate |

Kinetic vs. Thermodynamic Enolates

The deprotonation of an unsymmetrical ketone like this compound can result in the formation of two distinct regioisomeric enolates. The regiochemical outcome of this deprotonation is highly dependent on the reaction conditions, which can be tuned to favor either the kinetic or the thermodynamic product. udel.eduochemacademy.com

The kinetic enolate is formed by the removal of the most sterically accessible proton. In the case of this compound, this corresponds to the deprotonation at the C-2 position, which is less hindered than the C-7 position adjacent to the methyl-bearing C-3 carbon. The formation of the kinetic enolate is favored by the use of strong, sterically hindered, non-nucleophilic bases, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in aprotic solvents. These conditions promote rapid and irreversible deprotonation at the less hindered site. ochemacademy.comreddit.com

The thermodynamic enolate , on the other hand, is the more stable of the two possible enolates. Its stability is dictated by the substitution pattern of the enolate double bond, with more substituted double bonds being more thermodynamically stable. For this compound, deprotonation at the C-7 position would lead to the more substituted and therefore more stable thermodynamic enolate. The formation of the thermodynamic enolate is favored under conditions that allow for equilibration between the two enolate forms. This is typically achieved by using a weaker base (such as a sodium or potassium alkoxide) in a protic solvent at higher temperatures. Under these reversible conditions, the initially formed kinetic enolate can reprotonate and eventually isomerize to the more stable thermodynamic enolate. udel.edumasterorganicchemistry.com

The selective generation of either the kinetic or the thermodynamic enolate is a powerful tool in the synthesis of substituted cycloheptanone (B156872) derivatives, as it dictates the position of subsequent reactions with electrophiles.

Formation and Reactivity of Enoxysilanes

Enolates can be trapped as silyl (B83357) enol ethers (also known as enoxysilanes), which are stable and isolable compounds that serve as versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. The regioselective formation of silyl enol ethers from this compound provides a clear practical illustration of the principles of kinetic and thermodynamic enolate control.

Research has shown a significant difference in the regioselectivity of enoxysilane formation from this compound depending on the enolization conditions. Specifically, "hard" enolization conditions, which are analogous to conditions that favor kinetic enolates, and "soft" enolization conditions have been compared. nih.gov

Hard enolization typically involves the use of a strong base like LDA followed by quenching with a silylating agent such as trimethylsilyl (B98337) chloride (TMSCl). nih.gov These conditions lead to the preferential formation of the less substituted silyl enol ether, derived from the kinetic enolate.

Soft enolization , in contrast, employs milder conditions that can lead to a different regiochemical outcome. A study on the regioselective formation of enoxysilanes from 3-substituted cycloalkanones, including this compound, demonstrated that soft enolization conditions provide significantly improved regioselectivity for the formation of the less substituted enoxysilane. nih.gov This suggests that even under milder conditions, the kinetic product can be favored to a very high degree.

The following table summarizes the reported regioselectivity for the formation of the major silyl enol ether from this compound under different conditions:

| Enolization Conditions | Major Product | Regioselectivity (Major:Minor) |

| Hard Enolization | Less Substituted | 2.6 : 1 |

| Soft Enolization | Less Substituted | >20 : 1 |

Data sourced from a study on the soft enolization of 3-substituted cycloalkanones. nih.gov

Once formed, the silyl enol ethers of this compound are reactive nucleophiles. They can participate in a range of reactions, most notably Lewis acid-catalyzed additions to electrophiles such as aldehydes and ketones in what is known as the Mukaiyama aldol reaction. nih.gov The regiochemically pure silyl enol ethers allow for the precise formation of new carbon-carbon bonds at either the C-2 or C-7 position of the cycloheptanone ring, depending on which enoxysilane isomer is used. This reactivity is crucial for the elaboration of the this compound scaffold into more complex molecular architectures.

Catalytic Transformations Involving this compound

The reactivity of this compound can be further expanded and controlled through the use of catalytic methods. While specific catalytic reactions employing this compound as the substrate are not extensively documented, its structural motifs suggest a high potential for participation in a variety of metal-catalyzed, organocatalyzed, and electrocatalytic transformations that are well-established for other cyclic ketones.

Metal-Catalyzed Reactions and Mechanisms

Transition metal catalysis offers a powerful toolkit for the functionalization of ketones, often proceeding through the intermediacy of their enolates. For this compound, metal-catalyzed α-functionalization reactions are of particular interest.

α-Arylation and α-Vinylation: Palladium-catalyzed α-arylation and α-vinylation of ketones are well-developed methodologies for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the formation of a metal enolate, which then undergoes reductive elimination with an aryl or vinyl halide. In the case of this compound, regioselective generation of either the kinetic or thermodynamic enolate prior to the catalytic cycle would allow for the directed synthesis of α-aryl or α-vinyl derivatives at either the C-2 or C-7 position.

α-Alkylation: While traditional α-alkylation of ketones relies on stoichiometric enolate formation and can be prone to side reactions, metal-catalyzed approaches offer milder and more selective alternatives. For instance, rhodium-catalyzed α-alkylation of ketones with olefins can proceed with high regioselectivity. mdpi.com The mechanism of such reactions often involves the formation of a metal enolate and subsequent migratory insertion of the olefin. The application of such a catalytic system to this compound could provide a direct route to more complex alkylated derivatives.

The general mechanism for these transformations involves the oxidative addition of the electrophile to the metal center, followed by reaction with the metal enolate of this compound, and subsequent reductive elimination to afford the product and regenerate the catalyst. The choice of metal, ligand, and reaction conditions can be used to tune the reactivity and selectivity of these processes.

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For a prochiral ketone like this compound, organocatalysis offers the potential for enantioselective transformations. The primary modes of activation in organocatalysis involving ketones are enamine and iminium ion catalysis.

Enamine Catalysis: In enamine catalysis, a chiral secondary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, such as α,β-unsaturated aldehydes or nitroalkenes in Michael additions, or with aldehydes in aldol reactions. mdpi.com For this compound, the formation of two possible regioisomeric enamines (analogous to the kinetic and thermodynamic enolates) would need to be considered and controlled to achieve high selectivity. The facial selectivity of the subsequent reaction with the electrophile would be dictated by the chiral environment of the catalyst.

Iminium Ion Catalysis: Iminium ion catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound to form an iminium ion, which lowers the LUMO of the electrophile. While this mode of catalysis is not directly applicable to the functionalization of this compound itself, it is relevant for reactions where this compound acts as the nucleophile in its enamine form, reacting with an iminium ion-activated electrophile.

The application of organocatalysis to this compound could provide access to a wide range of chiral, functionalized cycloheptanone derivatives, which are valuable building blocks in organic synthesis.

Electrocatalytic Applications

Electrocatalysis offers a green and sustainable approach to organic synthesis, using electricity to drive chemical transformations. For cyclic ketones, electrocatalytic methods have been developed for both oxidative and reductive processes.

Oxidative Transformations: The electrocatalytic oxidation of cyclic ketones can lead to a variety of products depending on the reaction conditions. For instance, in the presence of halide mediators, cyclic ketones can undergo oxidative rearrangements. Larger ring ketones have been shown to undergo an electrochemically induced Favorskii-type rearrangement, leading to ring-contracted esters. electrochem.org The application of such a process to this compound could potentially lead to the formation of methyl 2-methylcyclohexanecarboxylate. Other oxidative processes, such as α-amination, have also been achieved electrochemically for cyclic ketones. organic-chemistry.orgacs.org

Reductive Transformations: The electrochemical reduction of cyclic ketones typically yields the corresponding secondary alcohols. For substituted cyclic ketones, the stereoselectivity of the reduction can be influenced by the electrode material and the reaction conditions. rsc.org The electrochemical reduction of this compound would be expected to produce 3-methylcycloheptanol, with the potential for diastereoselectivity.

Electrocatalytic methods provide an alternative to traditional reagent-based transformations and could enable novel and sustainable synthetic routes for the functionalization of this compound.

Advanced Spectroscopic Characterization Techniques

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-methylcycloheptanone. nih.govrsc.org Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the protons are analyzed. The signals corresponding to the protons on the seven-membered ring are typically found in the upfield region, while the proton alpha to the carbonyl group is expected to be deshielded and appear at a lower field. The methyl group protons will present as a doublet, with its coupling to the adjacent methine proton providing clear evidence of their connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign proton and carbon signals and to map out the connectivity within the molecule.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. nih.gov The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of 200-220 ppm. The remaining aliphatic carbons of the cycloheptyl ring and the methyl group appear at much higher fields. The number of signals in the ¹³C NMR spectrum can also give an initial indication of the sample's purity.

Stereochemical assignment, particularly distinguishing between the (R) and (S) enantiomers, often requires the use of chiral derivatizing agents or chiral solvating agents in the NMR analysis. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can then be distinguished by their different NMR spectra.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H | |||

| CH₃ | ~0.9 - 1.2 | Doublet | |

| Ring CH₂ | ~1.2 - 2.0 | Multiplets | Overlapping signals from the methylene (B1212753) groups in the ring. |

| CH-CH₃ | ~2.0 - 2.4 | Multiplet | |

| CH₂-C=O | ~2.2 - 2.6 | Multiplets | Protons alpha to the carbonyl group are deshielded. |

| ¹³C | |||

| CH₃ | ~15 - 25 | Quartet | |

| Ring CH₂ | ~25 - 50 | Triplets | Multiple signals for the non-equivalent methylene carbons. |

| CH-CH₃ | ~30 - 40 | Doublet | |

| C=O | ~210 - 215 | Singlet | Characteristic chemical shift for a ketone carbonyl. |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a critical aspect of its characterization. Chiroptical spectroscopic methods, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are powerful techniques for this purpose. aminer.cnmdpi.com These methods measure the differential interaction of left and right circularly polarized light with the chiral molecule. biotools.us

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum provides information about the stereochemistry based on the vibrational transitions. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer (e.g., (R)-3-methylcycloheptanone), the absolute configuration can be reliably determined. biotools.usresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is based on the differential absorption of left and right circularly polarized ultraviolet and visible light. nih.gov The electronic transitions of the carbonyl chromophore in this compound give rise to characteristic ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore, thus allowing for the assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be complex, but its shape, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the chiral molecule.

The combined use of these chiroptical techniques provides a robust and reliable determination of the absolute configuration of this compound. aminer.cn

Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. medistri.swissnist.gov It is a cornerstone for the analysis of volatile compounds like this compound. nih.gov

In a GC-MS analysis, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint. researchgate.net The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (126.20 g/mol ), as well as characteristic fragment ions resulting from the cleavage of the cycloheptanone (B156872) ring. nih.gov

GC-MS is invaluable for:

Product Identification: The fragmentation pattern in the mass spectrum allows for the unambiguous identification of this compound, often by comparison with a library of known spectra. mdpi.com

Purity Assessment: The gas chromatogram provides a clear picture of the sample's purity. medistri.swiss The presence of any impurities will be evident as separate peaks in the chromatogram, and their mass spectra can be used to identify them.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value/Information | Source of Information |

| Molecular Formula | C₈H₁₄O | - |

| Molecular Weight | 126.20 g/mol | PubChem |

| Ionization Mode | Electron Impact (EI) | Typical for GC-MS |

| Molecular Ion (M⁺) | m/z 126 | Expected |

| Key Fragment Ions | Analysis of the mass spectrum reveals characteristic fragments resulting from alpha-cleavage and other fragmentation pathways of cyclic ketones. | Inferred from general principles of mass spectrometry. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.netnih.gov Each type of chemical bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. mdpi.com

The FTIR spectrum of this compound is characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is the most prominent feature, indicative of the carbonyl group of the ketone.

C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bend: Bending vibrations of the C-H bonds appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | 1700 - 1725 | Strong, Sharp |

| C-H Bend (CH₂ and CH₃) | 1350 - 1470 | Variable |

X-ray Crystallography of this compound Derivatives

While obtaining a suitable single crystal of this compound itself for X-ray crystallography can be challenging due to its liquid state at room temperature, the technique can be applied to solid derivatives of the compound. libretexts.orgspast.org X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net

To perform an X-ray crystallographic analysis, this compound would first need to be converted into a solid, crystalline derivative. This can be achieved by reacting it with a suitable reagent to form, for example, a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime. These derivatives are often highly crystalline and suitable for single-crystal X-ray diffraction.

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice. Through complex mathematical analysis, this pattern is used to generate an electron density map of the molecule, from which the precise positions of all the atoms can be determined.

For chiral molecules, X-ray crystallography of a derivative formed from a single enantiomer can provide the absolute configuration without the need for comparison with theoretical calculations, making it a "gold standard" for stereochemical assignment. numberanalytics.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Methods Applied to 3-Methylcycloheptanone (e.g., DFT, MP2)

No specific studies applying quantum chemical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to this compound were found in the available literature. While these methods are widely used for computational analysis of molecular structures and properties, their application to this specific compound has not been reported. For comparison, DFT calculations have been performed on the related compound (R)-3-methylcyclohexanone to determine properties of its conformers kfupm.edu.sa.

Molecular Modeling and Simulation of Conformational Dynamics

There is no available research on the molecular modeling and simulation of the conformational dynamics of this compound. Computational studies on the conformational behavior of similar molecules, such as cyclopropyl (B3062369) methyl ketone, have been conducted to determine their most stable geometries uwlax.edu. However, a similar analysis for this compound is not present in the scientific literature.

Prediction of Spectroscopic Properties from First Principles

No literature was found detailing the prediction of spectroscopic properties (such as IR, NMR) of this compound from first principles. Computational methods for predicting NMR and IR spectra are well-established, with ongoing advancements in machine learning approaches to improve accuracy and efficiency arxiv.orgarxiv.orguncw.eduresearchgate.netnih.govrsc.orgnmrdb.orguni-bonn.de. However, these techniques have not been specifically applied to this compound in any published studies.

Transition State Analysis and Reaction Energetics

There are no available computational studies on the transition state analysis or reaction energetics of this compound. While computational methods are frequently used to study reaction mechanisms, such as the Menshutkin reaction, for other molecules, this level of analysis has not been applied to this compound in the reviewed literature ucsb.edumarshall.edu.

Force Field Development and Validation for Cycloheptanone (B156872) Systems

No specific force fields have been developed or validated for cycloheptanone systems, including this compound. The development of accurate force fields is crucial for molecular dynamics simulations, and while there are general force fields for organic molecules, specific parameterization for cycloheptanones is not documented wikipedia.orguiuc.edu.

Applications of 3 Methylcycloheptanone in Organic Synthesis

3-Methylcycloheptanone as a Chiral Building Block

The utility of a molecule as a chiral building block, or "chiron," hinges on its availability in an enantiomerically pure form, which can then be used to impart chirality to a synthetic target. While specific methods for the resolution of racemic this compound or its direct asymmetric synthesis are not widely reported in readily available literature, the synthesis of its chiral derivatives from naturally occurring chiral molecules is a well-established strategy.

A notable example is the enantioselective synthesis of (R)-(+)-6-isopropenyl-3-methyl-2-cycloheptenone from (R)-(-)-carvone, a naturally abundant monoterpene. scielo.br This process involves a ring expansion of the six-membered ring of carvone (B1668592) to a seven-membered ring, thereby creating a chiral derivative of this compound. scielo.br This transformation highlights the role of the "chiral pool," where readily available natural products provide the stereochemical information for the synthesis of more complex chiral molecules. The resulting cycloheptenone derivative, with its defined stereochemistry, serves as a valuable chiron for further synthetic elaborations. scielo.br

The general principle of using chiral auxiliaries is a cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. While there is a lack of specific documented examples where this compound itself acts as a chiral auxiliary, its structural motif is present in various chiral ligands and catalysts used in asymmetric transformations.

Synthesis of Natural Products and Bioactive Compounds Utilizing this compound Intermediates

The true value of chiral building blocks like this compound derivatives is demonstrated in their application to the total synthesis of natural products and bioactive compounds. The seven-membered carbocyclic core of this compound is a structural feature found in a variety of complex natural products, particularly in the class of sesquiterpenes.

A significant application of a this compound derivative is in the synthesis of guaiane (B1240927) sesquiterpenes. scielo.br The enantioselective synthesis of (R)-(+)-6-isopropenyl-3-methyl-2-cycloheptenone provides a key intermediate for accessing this class of natural products. scielo.br Guaiane sesquiterpenes are characterized by a hydroazulene skeleton, which consists of a fused five- and seven-membered ring system.

The synthesis of the key chiral cycloheptenone intermediate begins with the naturally occurring (R)-(-)-carvone. The process involves several key steps outlined in the table below.

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of conjugated double bond | Zinc dust in alkaline methanol/water | Dihydrocarvone |

| 2 | Trialkylsilyl enol ether formation | - | Trialkylsilyl enol ether of Dihydrocarvone |

| 3 | Cyclopropanation | Methylene (B1212753) iodide and diethylzinc | Cyclopropanated intermediate |

| 4 | Saegusa-type oxidation | Ferric chloride | (6R)-3-chloro-6-isopropenyl-3-methyl-cycloheptanone |

| 5 | Dehydrochlorination | Base | (R)-(+)-6-isopropenyl-3-methyl-2-cycloheptenone |

Asymmetric Induction in Reactions Initiated from this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, as a result of the influence of a chiral feature present in the substrate, reagent, catalyst, or environment. When a reaction is initiated from an enantiomerically pure starting material like (R)- or (S)-3-methylcycloheptanone, the existing stereocenter can influence the stereochemical outcome of subsequent transformations.

While the scientific literature does not provide extensive specific examples of asymmetric induction originating directly from this compound, the principles can be inferred from studies on analogous systems, such as 2-methylcycloheptanone (B1268169). For instance, the Michael-type alkylation of chiral imines derived from (±)-2-methylcycloheptanone with methyl vinyl ketone has been shown to produce 4a-methyl-substituted bicyclic enones with high enantiomeric purity. In this type of reaction, a chiral amine (like (R)- or (S)-1-phenylethylamine) is used to form a chiral imine with the ketone. This chiral imine then directs the stereoselective addition of the Michael acceptor, leading to an enantiomerically enriched product.

A similar strategy could theoretically be applied to this compound. The formation of a chiral enamine or imine from an enantiomerically pure this compound would create a diastereomeric intermediate. The steric and electronic properties of this intermediate would then dictate the facial selectivity of an incoming electrophile, leading to the formation of a new stereocenter with a specific configuration relative to the existing methyl-bearing carbon.

Development of Novel Synthetic Methodologies Based on this compound Reactivity

The development of new synthetic methodologies often involves exploring the reactivity of various substrates to establish the scope and limitations of a new transformation. Cyclic ketones are frequently employed as model substrates in these studies due to their well-defined conformations and predictable reactivity patterns.

Although there is a lack of prominent examples in the literature where this compound has been the central molecule for the development of a novel synthetic methodology, its general reactivity as a ketone makes it a suitable candidate for a range of transformations. These include, but are not limited to:

Enolate Chemistry: Like other ketones, this compound can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions such as alkylations, aldol (B89426) reactions, and Michael additions. The regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate) would be a key factor in directing the outcome of these reactions.

Ring Expansions and Contractions: The seven-membered ring of this compound could potentially undergo ring expansion or contraction reactions to form larger or smaller carbocyclic systems, respectively.

Baeyer-Villiger Oxidation: This reaction would convert this compound into a lactone (a cyclic ester), which is another valuable synthetic intermediate. The regioselectivity of oxygen insertion would be of interest in such a transformation.

While the specific use of this compound in the development of new reactions is not extensively documented, its chemical properties are well understood within the broader context of ketone reactivity, allowing for its potential inclusion in future methodological studies.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for 3-Methylcycloheptanone and related cycloheptanones often rely on classical methods such as ring-expansion or cyclization reactions that may lack efficiency or employ harsh reagents. Future research should pivot towards more advanced and sustainable synthetic disconnections.

Key Research Thrusts:

C–H Activation/Functionalization: A paradigm shift from traditional functional group manipulations would be to construct the cycloheptanone (B156872) ring or introduce the methyl group via direct C–H bond activation. This approach reduces the need for pre-functionalized starting materials, thereby shortening synthetic sequences and minimizing waste. For instance, developing a catalytic system for the direct γ-C–H methylation of cycloheptanone would be a highly efficient route.

Radical-Mediated Cyclizations: The use of radical-mediated reactions offers a powerful tool for the formation of seven-membered rings. Future work could explore the intramolecular cyclization of acyclic precursors initiated by photoredox catalysis, a method known for its mild conditions and high functional group tolerance.

Modern Cycloaddition Strategies: While [2+2] photocycloaddition reactions are well-established for creating cyclobutanes, exploring their application in more complex cascades could lead to novel routes for seven-membered rings. acs.org Research into novel cycloaddition reactions, such as transition-metal-catalyzed [5+2] or [4+3] cycloadditions, could provide direct and stereocontrolled access to the this compound core.

| Synthetic Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| C–H Activation | High atom economy, reduced number of steps. | Achieving high regioselectivity and catalyst efficiency. |

| Radical Cyclization | Mild reaction conditions, high functional group tolerance. | Controlling stereoselectivity and suppressing side reactions. |

| [5+2] Cycloaddition | Direct formation of the seven-membered ring, potential for high stereocontrol. | Development of suitable catalysts and precursors. |

Exploration of New Catalytic Transformations

The functionalization of the this compound scaffold is a promising avenue for creating a diverse library of molecules with potential applications in materials science and medicinal chemistry. Modern catalysis offers tools to achieve this with high precision.

Photoredox and Dual Catalysis: Merging visible-light photoredox catalysis with other catalytic cycles (e.g., transition metal catalysis) can enable previously inaccessible transformations. beilstein-journals.org This synergistic approach could be used for the direct C–H functionalization at various positions on the this compound ring, allowing for the introduction of aryl, alkyl, or other functional groups under exceptionally mild conditions. beilstein-journals.org

Asymmetric Catalysis: Developing enantioselective methods for the synthesis and functionalization of this compound is a critical area. This includes asymmetric α-functionalization of the ketone or enantioselective synthesis of the chiral scaffold itself. Research into chiral organocatalysts or transition-metal complexes could yield highly enantioenriched products.

Biocatalysis: The use of enzymes, such as engineered ketoreductases or monooxygenases, presents a green and highly selective method for transformations. acs.org Future research could focus on identifying or engineering enzymes capable of stereoselectively reducing the ketone or hydroxylating specific C–H bonds on the this compound ring.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Time-resolved spectroscopy techniques are poised to provide unprecedented insights into the transient intermediates and transition states involved in the synthesis and reactions of this compound.

The application of techniques like time-resolved infrared (TR-IR) and Raman spectroscopy can allow for the direct observation of short-lived species in solution. nih.govspectroscopyasia.comunipr.it These methods are powerful for studying photochemical reactions, radical intermediates, and catalytic cycles on timescales ranging from femtoseconds to microseconds. researchgate.netwikipedia.org

Potential Applications:

Studying Photochemical Cycloadditions: Elucidating the mechanism of photochemical routes to the cycloheptanone ring by directly observing excited states and transient intermediates.

Investigating Catalytic Cycles: Monitoring the structural changes in a catalyst and substrate throughout a reaction, such as a C–H activation or functionalization reaction, to identify the rate-limiting step and catalyst deactivation pathways.

Unraveling Rearrangement Reactions: Observing the fleeting intermediates in ring-expansion or ring-contraction reactions involving this compound derivatives.

Computational Design of Functionalized this compound Systems

Computational chemistry provides a powerful predictive tool that can accelerate experimental discovery. By modeling this compound and its derivatives, researchers can design novel molecules with desired properties and better understand their reactivity.

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and functionalization of this compound. This can help predict the most likely sites for electrophilic or nucleophilic attack, determine the stereochemical outcome of reactions, and calculate reaction energy barriers. mdpi.com Such computational studies are valuable for understanding the reactivity of cyclic ketones with radicals like the hydroxyl radical. nih.govresearchgate.netacs.org

Designing Novel Catalysts: Computational modeling can be employed to design new catalysts for specific transformations of this compound. By understanding the catalyst-substrate interactions at a molecular level, researchers can rationally modify catalyst structures to improve activity and selectivity.

Virtual Screening: The creation of a virtual library of functionalized this compound derivatives and the subsequent computational screening for specific properties (e.g., binding affinity to a biological target) can guide synthetic efforts towards compounds with the highest potential.

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism of a catalytic C-H functionalization reaction. | Transition state energies, reaction intermediates, regioselectivity. |

| Molecular Dynamics (MD) | Conformational analysis of substituted this compound derivatives. | Stable conformers, interaction with solvent, dynamic behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of a library of derivatives. | Correlation between molecular structure and activity. |

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and process intensification are becoming increasingly important in modern organic synthesis. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in this regard.

The synthesis of ketones and their derivatives has been shown to benefit greatly from flow chemistry approaches, offering superior yields, selectivity, and safety, especially for highly exothermic or fast reactions. nih.govnih.govresearchgate.net

Future Research Directions:

Continuous-Flow Synthesis: Developing a multi-step continuous flow synthesis of this compound would allow for better control over reaction parameters (temperature, pressure, residence time), improved safety, and easier scalability. zenodo.org

In-line Purification and Analysis: Integrating purification steps (e.g., using supported scavenger resins) and analytical techniques directly into the flow system would enable a streamlined process from starting materials to the purified product.

Sustainable Feedstocks and Solvents: Research into synthesizing this compound from biomass-derived starting materials would align with the goals of sustainable chemistry. rsc.orgnrel.gov Additionally, exploring the use of greener solvents or even solvent-free conditions within a flow reactor could significantly reduce the environmental impact of its synthesis.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-Methylcycloheptanone with high purity?

- Methodological Answer : Synthesis typically involves alkylation or oxidation of cycloheptanone derivatives. For purity verification, gas chromatography (GC) with flame ionization detection is essential. Ensure solvents are rigorously dried (e.g., using molecular sieves) to avoid side reactions. Post-synthesis purification via fractional distillation (boiling point ~139–145°C, inferred from analogous compounds) is advised, with density (~0.91–0.92 g/cm³) used to confirm phase separation . Characterize intermediates using thin-layer chromatography (TLC) to monitor reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the methyl group position and ketone functionality. Compare chemical shifts to structurally similar compounds (e.g., 3-Methylcyclohexanone, δ ~2.1 ppm for methyl protons) .

- IR Spectroscopy : Identify the carbonyl stretch (~1710–1740 cm⁻¹) and C-H bending modes of the cycloheptane ring.

- Mass Spectrometry (MS) : Look for molecular ion peaks (expected m/z ~126 for C₈H₁₄O) and fragmentation patterns to validate the structure .

Q. How can researchers determine the thermodynamic stability of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Computational methods (e.g., density functional theory, DFT) can predict enthalpy of formation (ΔfH) and compare results with experimental thermochemical data from analogous cyclic ketones .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., cell lines, enzyme assays) or compound purity. Standardize assays using positive/negative controls and replicate experiments across multiple platforms. For in vitro studies, validate concentrations via LC-MS and report IC₅₀/EC₅₀ values with confidence intervals . Cross-reference bioactivity data with structural analogs (e.g., 3-Methylcyclohexanone derivatives) to identify structure-activity relationships (SARs).

Q. What strategies optimize the regioselectivity of this compound in catalytic reactions?